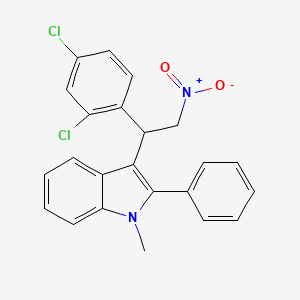
3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The molecule also contains a 2,4-dichlorophenyl group, which is a phenyl group (a benzene ring) with two chlorine atoms attached at the 2 and 4 positions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The nitro group (-NO2) and the dichlorophenyl group could potentially undergo reactions like reduction or nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity . These properties are typically determined experimentally.Applications De Recherche Scientifique
Synthesis and Functionalization
Indoles, including derivatives similar to the compound , are pivotal in organic chemistry due to their prevalence in biologically active molecules. The synthesis and functionalization of indoles have been extensively studied, with palladium-catalyzed reactions playing a significant role in creating complex molecules efficiently and with minimal waste. These methodologies have been instrumental in producing pharmaceutical intermediates, fine chemicals, and active ingredients, showcasing the importance of indole derivatives in synthetic organic chemistry (Cacchi & Fabrizi, 2005).
Antimicrobial Activity
Indole derivatives have been synthesized and evaluated for their antimicrobial properties, highlighting their potential as antibacterial and antifungal agents. For instance, novel indole derivatives have shown activity against various microbial strains, underscoring the potential of indole-based compounds in developing new antimicrobial agents (Babu et al., 2008).
Material Science Applications
Indole derivatives have also been explored for their applications in material science, particularly as stabilizers and antioxidants in polymer materials. Their ability to enhance the thermal stability and durability of polymers underlines the versatility of indole compounds beyond biological applications (Alberti et al., 1993).
Biological Evaluation
Research into indole-based compounds extends into biological evaluations, where derivatives are assessed for their potential as enzyme inhibitors or for their interaction with biological macromolecules. Such studies are crucial for understanding the bioactivity of indole derivatives and their potential therapeutic applications (Tomoo et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-26-21-10-6-5-9-18(21)22(23(26)15-7-3-2-4-8-15)19(14-27(28)29)17-12-11-16(24)13-20(17)25/h2-13,19H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGOJXSLRROWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

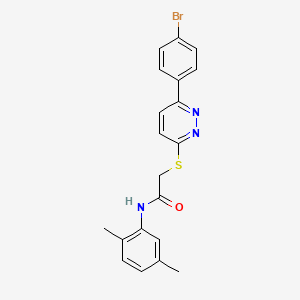
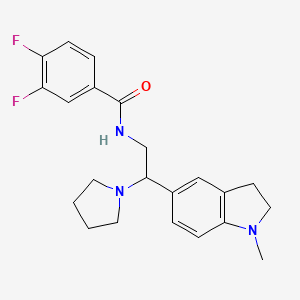
![Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B2984751.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2984753.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2984754.png)
![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone](/img/structure/B2984755.png)
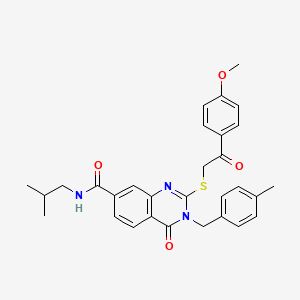
![7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2984757.png)
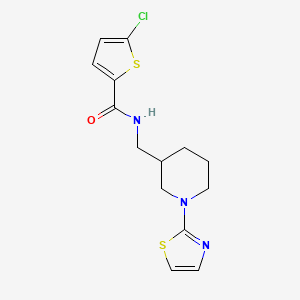
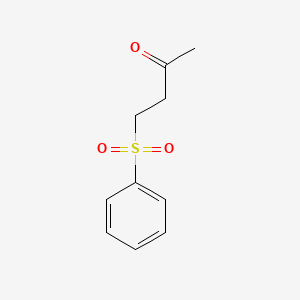
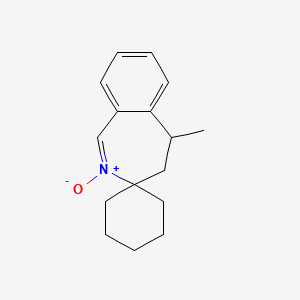
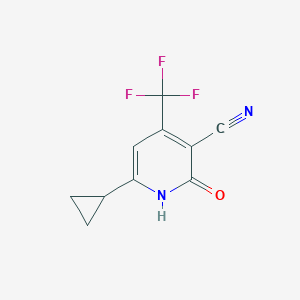
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2984769.png)
![4-Oxo-N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]azetidine-2-carboxamide](/img/structure/B2984771.png)